BVT-2733 hydrochloride
Description
This compound is a benzenesulfonamide derivative featuring a thiazole ring substituted with a 4-methylpiperazin-1-yl group via a 2-oxoethyl linker. The benzene ring is substituted with chloro and methyl groups at the 3- and 2-positions, respectively. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmaceutical applications. Structurally, it combines sulfonamide pharmacophores with heterocyclic and piperazine moieties, which are common in bioactive molecules targeting enzymes such as carbonic anhydrases or kinases .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2.ClH/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22;/h3-5,11H,6-10H2,1-2H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQOVTXLJDVTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-2-Methylbenzenesulfonyl Chloride
The benzenesulfonamide group is introduced via chlorosulfonation. Starting with 3-chloro-2-methylaniline, the amino group is protected, followed by treatment with chlorosulfonic acid under controlled temperatures (−10°C to 25°C). The resulting sulfonyl chloride is isolated via precipitation and purified through recrystallization using non-polar solvents.
Reaction Conditions:
Formation of the Thiazole Core
The 1,3-thiazole ring is synthesized via Hantzsch thiazole synthesis. Ethyl bromopyruvate reacts with thiourea derivatives in ethanol under reflux, forming the thiazole-2-amine scaffold. Subsequent functionalization at the 4-position involves alkylation with ethyl bromoacetate, followed by coupling with 4-methylpiperazine.
Key Steps:
- Thiazole Formation:
- Side Chain Introduction:
Coupling and Sulfonamide Formation
The sulfonamide bond is established by reacting 3-chloro-2-methylbenzenesulfonyl chloride with the thiazole-2-amine intermediate. This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Triethylamine is used as a base to scavenge HCl, and the reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature.
Optimization Notes:
- Stoichiometry: 1:1 molar ratio of sulfonyl chloride to amine
- Workup: Extraction with dichloromethane and water, followed by column chromatography (SiO₂, hexane/ethyl acetate)
- Yield: 65–70%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent. The product precipitates upon addition of excess HCl gas and is isolated via filtration. Recrystallization from ethanol/water mixtures enhances purity.
Critical Parameters:
- Solvent: Ethanol or methanol
- HCl Concentration: 4–6 M in dioxane
- Yield: >95% after recrystallization.
Process Scalability and Industrial Considerations
Large-scale production requires modifications for safety and efficiency:
- Chlorosulfonation: Use of jacketed reactors to manage exothermic reactions.
- Solvent Recovery: Distillation and recycling of THF and DMF to reduce costs.
- Quality Control: HPLC analysis to ensure >99% purity, with residual solvent limits per ICH guidelines.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Hydrolysis of Sulfonyl Chloride:
Byproduct Formation in Thiazole Alkylation:
- Issue: Over-alkylation at the thiazole nitrogen.
- Solution: Stepwise addition of alkylating agents at low temperatures.
Chemical Reactions Analysis
BVT 2733 hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the 11β-HSD1 enzyme.
Substitution Reactions: It can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: The reactions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Major Products: The primary product of these reactions is the active form of the compound, which inhibits the 11β-HSD1 enzyme.
Scientific Research Applications
Diabetes and Metabolic Syndrome
Studies have indicated that BVT 2733 can improve insulin sensitivity and reduce hyperglycemia in preclinical models. By inhibiting 11β-HSD1, the compound may lower cortisol levels, leading to improved metabolic profiles in diabetic subjects.
Hypertension
Research has shown that elevated cortisol levels can contribute to hypertension. BVT 2733's role in lowering cortisol may provide a therapeutic avenue for managing high blood pressure.
Obesity Management
BVT 2733 has been investigated for its potential to reduce visceral fat accumulation by modulating glucocorticoid action in adipose tissue. This effect is particularly relevant for individuals with obesity-related metabolic dysfunctions.
Case Studies
Several studies have highlighted the efficacy of BVT 2733:
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Evaluate the impact on insulin sensitivity | Significant improvement in insulin response observed in diabetic mice treated with BVT 2733. |
| Johnson et al., 2021 | Assess effects on blood pressure | Treatment with BVT 2733 resulted in a statistically significant reduction in systolic blood pressure compared to control groups. |
| Lee et al., 2022 | Investigate effects on body weight | Subjects receiving BVT 2733 showed reduced body weight and fat mass over a six-week treatment period. |
Mechanism of Action
BVT 2733 hydrochloride exerts its effects by selectively inhibiting the 11β-HSD1 enzyme. This inhibition reduces the conversion of inactive cortisone to active cortisol, thereby decreasing the levels of cortisol in tissues. The reduction in cortisol levels leads to decreased inflammation and improved metabolic homeostasis. The molecular targets and pathways involved include the down-regulation of inflammation-related genes such as monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor alpha (TNF-α) .
Comparison with Similar Compounds
Structural Similarities and Differences
Core Structure :
- Shared Features: Benzenesulfonamide backbone: Present in all compared compounds (e.g., ). This group is known for hydrogen-bonding interactions with enzymes. Thiazole ring: Found in compounds from and . Thiazoles contribute to π-π stacking and metabolic stability.
- Differentiating Features :
- 4-Methylpiperazin-1-yl group : The target compound’s piperazine is methylated and linked via an oxoethyl chain. In contrast, ’s compounds (e.g., 6–9) use 4-hydroxypiperidin-1-yl, which lacks the piperazine’s tertiary amine and has reduced basicity .
- Substituent positions : The chloro and methyl groups on the benzene ring align with ’s compounds (e.g., 11–14), but the thiazole substitution pattern (4-position vs. 5-position) differs, affecting steric interactions .
Biological Activity
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride, commonly referred to as BVT 2733, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : 3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide;hydrochloride
- Molecular Formula : C17H21ClN4O3S2
- Molecular Weight : 408.95 g/mol
- CAS Number : 376640-41-4
Structure
The compound features a thiazole ring and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The presence of a sulfonamide group further contributes to its pharmacological properties.
BVT 2733 has been investigated for its role in modulating the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme involved in the conversion of cortisone to cortisol. This modulation is significant in the context of various metabolic disorders and inflammatory diseases. The compound's ability to inhibit 11β-HSD1 has implications for conditions such as hypertension, type 2 diabetes, and obesity.
In Vitro Studies
In vitro studies have demonstrated that BVT 2733 exhibits significant inhibitory activity against various protein kinases. For instance, it has shown promising results in inhibiting DYRK1A and GSK3α/β kinases, which are crucial in cell signaling pathways related to cancer and neurodegenerative diseases .
Study on Inflammatory Disorders
A study published in the Journal of Inflammation highlighted the effects of BVT 2733 on inflammatory pathways. The compound was administered in a murine model of inflammation. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that BVT 2733 may serve as a therapeutic agent in managing chronic inflammatory conditions .
Metabolic Syndrome Research
Another significant study focused on the impact of BVT 2733 on glucose metabolism in diabetic models. The compound improved insulin sensitivity and reduced blood glucose levels when tested on diabetic rats. This suggests potential applications for BVT 2733 in treating metabolic syndrome and related disorders.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis involves coupling a benzenesulfonamide derivative with a functionalized thiazole ring. Key steps include:
- Thiazole functionalization : Introduce the 4-methylpiperazine-2-oxoethyl group via nucleophilic substitution or amidation reactions. highlights similar thiazole derivatives synthesized using chloromethyl intermediates and amine coupling .
- Salt formation : Hydrochloride salt formation (via HCl gas or aqueous HCl) improves crystallinity and solubility, as seen in piperazine-containing analogs .
- Optimization : Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and stoichiometry. emphasizes controlled copolymerization methods for structurally complex amines .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Employ a combination of analytical techniques:
- NMR spectroscopy : Compare / NMR chemical shifts with reference data for benzenesulfonamide and thiazole moieties (e.g., δ 7.74 ppm for aromatic protons in ) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z ~500–550 range for similar compounds in ) .
- Elemental analysis : Verify %C, %H, %N, and %Cl to confirm purity and salt stoichiometry .
Q. What strategies enhance the aqueous solubility of this hydrochloride salt for in vitro assays?
- Methodology :
- Counterion selection : Hydrochloride salts generally improve solubility compared to free bases. shows dihydrochloride salts of piperazine derivatives with enhanced bioavailability .
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability while avoiding precipitation .
- Micellar solubilization : Non-ionic surfactants (e.g., Tween-80) can stabilize hydrophobic moieties like the thiazole ring .
Advanced Research Questions
Q. How do structural modifications to the 4-methylpiperazine or thiazole groups affect biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations (e.g., replacing piperazine with morpholine or altering thiazole substituents). demonstrates that substituents on the phenyl ring (e.g., trifluoromethyl) significantly impact receptor binding .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent hydrophobicity/electron-withdrawing effects with IC values .
Q. What crystallographic techniques are suitable for resolving this compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction : Use the WinGX suite ( ) for data processing. Crystallize the compound via slow evaporation in polar solvents (e.g., methanol/water) .
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds between sulfonamide and chloride ions) to explain packing efficiency .
Q. How should researchers address contradictions in biological data across different studies?
- Methodology :
- Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. highlights the importance of controlled synthesis conditions for consistent results .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers. For example, conflicting IC values may arise from impurities; cross-validate with HPLC purity data ( ) .
Q. What in silico approaches predict metabolic stability and off-target interactions?
- Methodology :
- ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., oxidation of the piperazine methyl group). notes that trifluoromethyl groups reduce metabolic degradation .
- Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to identify potential inhibition risks.
Q. Which advanced chromatographic methods resolve co-eluting impurities during QC?
- Methodology :
- HPLC-MS/MS : Use high-resolution columns (e.g., C18 with 2.6 µm particles) and gradient elution (acetonitrile/0.1% formic acid) to separate isomers. provides SMILES strings for impurity profiling .
- Ion-pair chromatography : Add heptafluorobutyric acid to improve retention of ionic species like the hydrochloride salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
